molecular formula C16H13Cl2NO4 B2828641 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide CAS No. 792945-82-5

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide

Cat. No.: B2828641
CAS No.: 792945-82-5
M. Wt: 354.18
InChI Key: ILYFYOHJEWKEEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide (CAS 792945-82-5) is a high-purity chemical compound with a molecular formula of C 16 H 13 Cl 2 NO 4 and a molecular weight of 354.18 g/mol . This acetamide derivative is designed for research applications and is offered For Research Use Only; it is not intended for diagnostic or therapeutic procedures. A significant area of application for this compound is in medicinal chemistry and drug discovery, particularly in the investigation of type 2 diabetes mellitus. Research published in Scientific Reports identifies this specific molecule as a key synthetic intermediate in the development of potent aryl-quinoline-4-carbonyl hydrazone inhibitors targeting the α-glucosidase enzyme . Inhibiting this enzyme is a established therapeutic strategy for managing blood glucose levels, and derivatives of this compound have demonstrated potent inhibitory activity, showing IC 50 values significantly lower than the standard control acarbose . This makes it a valuable chemical tool for researchers studying carbohydrate metabolism and developing new anti-diabetic agents. The structure features a phenoxyacetamide core, a motif present in various biologically active molecules, and incorporates multiple functional groups, including a formyl group, which provides a handle for further chemical derivatization through reactions such as the formation of hydrazone bonds . This versatility makes it a suitable building block for constructing more complex chemical libraries for biological screening.

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-7-10(8-20)6-13(18)16(14)23-9-15(21)19-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYFYOHJEWKEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with an appropriate acylating agent under controlled conditions to form the phenoxy intermediate.

    Acylation reaction: The phenoxy intermediate is then reacted with 4-chloroaniline in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-chloro-4-carboxy-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Reported Activity/Application Reference
Target Compound N-(4-ClPh) acetamide 2-Cl, 4-formyl, 6-OCH₃ phenoxy Not explicitly stated -
N-(4-ClPh)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine-thioacetamide Pyridine, styryl, cyano groups Insecticidal (superior to acetamiprid against Aphis craccivora)
2-(4-ClPh)-N-((4-ClPh)carbamoyl)acetamide (1b, ) Bis-4-ClPh carbamoyl acetamide Dual 4-ClPh groups Not specified; likely agrochemical
2-{[7-Acetyl-8-(4-ClPh)...]sulfanyl}-N-(4-ClPh)acetamide () Tetrahydroisoquinoline-sulfanyl Sulfanyl, acetyl, tetrahydroisoquinoline Antiproliferative (crystallographic data)
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-ClPh)acetamide () Benzothiazole-acetamide Benzothiazole, ethoxy group Patent application (unstated use)

Insecticidal Activity

  • Pyridine-thioacetamide derivatives () exhibit higher aphid toxicity than commercial acetamiprid, attributed to pyridine’s electron-withdrawing effects and π-π interactions with insect targets . The target compound’s phenoxy group may offer different binding modes due to its formyl and methoxy substituents, which could enhance hydrogen bonding or metabolic stability.

Antiproliferative Potential

  • Sulfanyl-containing analogs () demonstrate antiproliferative activity, likely due to sulfur’s role in redox interactions or enzyme inhibition. The target compound lacks a sulfanyl group but includes a formyl moiety, which may facilitate Schiff base formation with biological targets .

Physicochemical Comparisons

  • Lipophilicity : The target compound’s methoxy and formyl groups may reduce logP compared to styryl-pyridine analogs (), affecting membrane permeability.
  • Solubility : Polar formyl and methoxy groups could enhance aqueous solubility relative to purely aromatic analogs (e.g., 1b in ).

Biological Activity

2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide, with the chemical formula C16H13Cl2NO4C_{16}H_{13}Cl_{2}NO_{4} and CAS number 792945-82-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring and a methoxy group, contributing to its lipophilicity and potential biological interactions. The molecular weight is approximately 354.18 g/mol, and it is characterized by a boiling point of around 418.2ºC at 760 mmHg and a flash point of 206.7ºC .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial effects. The following subsections detail specific findings related to its biological activity.

Antimicrobial Activity

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The position of substituents on the phenyl ring was found to influence the efficacy of these compounds. Specifically, chloroacetamides with halogenated substituents showed enhanced activity due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideEffective (S. aureus, MRSA)Less effective (E. coli)Moderate (C. albicans)
This compoundPending further studyPending further studyPending further study

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have identified key structural features that enhance biological activity in chloroacetamides. The presence of electron-withdrawing groups such as chlorine increases the compound's potency by improving its interaction with bacterial cell membranes .

Case Studies

  • Antimicrobial Testing : In a comparative study involving various chloroacetamides, those with para-substituted phenyl rings exhibited superior antimicrobial activity against S. aureus and MRSA strains. The study highlighted the importance of functional group positioning in optimizing antibacterial properties .
  • Pharmacological Evaluation : A series of newly synthesized derivatives were evaluated for their pharmacological profiles, revealing promising results in inhibiting bacterial growth and suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting chlorinated phenol derivatives with chloroacetyl chloride in dichloromethane, followed by coupling with 4-chloroaniline in the presence of triethylamine as a base . Purification involves recrystallization (e.g., using toluene) or column chromatography. Purity optimization requires monitoring by HPLC or TLC, with strict control of stoichiometry and reaction temperature .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds stabilizing the acetamide moiety) and confirms stereochemistry .
  • NMR (¹H/¹³C) identifies functional groups: the formyl proton (~10 ppm in ¹H NMR), methoxy singlet (~3.8 ppm), and aromatic protons split by substituents .
  • IR spectroscopy detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological targets and mechanisms of action?

  • Methodology :

  • Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves .
  • Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., anticancer targets such as Bcl-2), guided by crystallographic data .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated cell lines to map signaling pathways .

Q. What experimental design strategies minimize variability in bioactivity studies?

  • Methodology :

  • Factorial design : Optimize cell culture conditions (e.g., serum concentration, incubation time) using response surface methodology to reduce noise .
  • Positive/negative controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate assay integrity .
  • Replication : Triplicate measurements with blinded analysis to mitigate observer bias .

Q. How should contradictory data in biological activity studies be addressed?

  • Methodology :

  • Source investigation : Compare assay conditions (e.g., cell line origins, passage numbers) and compound purity (HPLC traces may reveal degradation products) .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to assess structure-activity relationships (SAR) and identify critical substituents .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .

Q. What computational approaches predict the compound’s reactivity and stability?

  • Methodology :

  • Quantum chemical calculations : DFT (e.g., B3LYP/6-31G*) models reaction pathways (e.g., hydrolysis of the formyl group) and calculates thermodynamic stability .
  • MD simulations : Assess solubility by simulating interactions with water/co-solvents (e.g., DMSO) to guide formulation development .

Q. Which strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
  • Nanoformulations : Encapsulate the compound in liposomes or PLGA nanoparticles to prolong circulation time .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

Q. How can researchers design derivatives to enhance selective bioactivity?

  • Methodology :

  • SAR libraries : Synthesize analogs with modified phenoxy (e.g., nitro or hydroxy substitutions) or acetamide groups (e.g., alkylation of the N–H) .
  • High-throughput screening : Test derivatives against panels of cancer cell lines to identify selectivity indices (e.g., IC₅₀ in normal vs. malignant cells) .
  • Metabolic stability assays : Use liver microsomes to prioritize derivatives with longer half-lives .

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